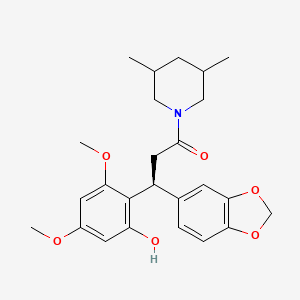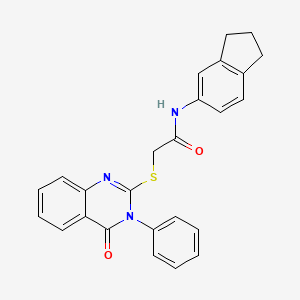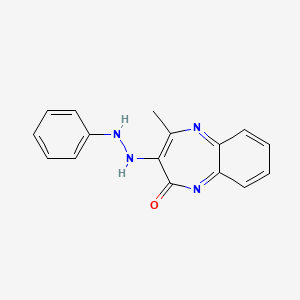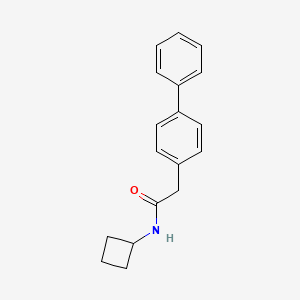![molecular formula C14H13ClN2OS B10764049 2-[(4-Chlorophenyl)methylthio]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B10764049.png)
2-[(4-Chlorophenyl)methylthio]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ML033 is a derivative of Mesorhizobium japonicum MAFF303099, which has been genetically modified to include a fusion fragment of the ttsI (mlr6334) promoter and lacZ integrated into the chromosome . This compound is primarily used in scientific research to study gene expression and regulation in bacteria.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
ML033 is prepared by integrating a fusion fragment of the ttsI (mlr6334) promoter and lacZ into the chromosome of Mesorhizobium japonicum MAFF303099 . This process involves the use of specific plasmids and bacterial strains to achieve the desired genetic modification.
Industrial Production Methods
The industrial production of ML033 involves the cultivation of genetically modified Mesorhizobium japonicum MAFF303099 in a suitable growth medium. The bacteria are then harvested, and the compound is extracted and purified for further use .
Analyse Des Réactions Chimiques
Types of Reactions
ML033 undergoes various chemical reactions, including:
Oxidation: Involves the loss of electrons from the compound.
Reduction: Involves the gain of electrons by the compound.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving ML033 include oxidizing agents, reducing agents, and various solvents. The specific conditions depend on the desired reaction and the target product.
Major Products Formed
The major products formed from the reactions involving ML033 depend on the specific reaction conditions and reagents used. These products are typically analyzed using techniques such as chromatography and mass spectrometry.
Applications De Recherche Scientifique
ML033 has a wide range of applications in scientific research, including:
Chemistry: Used to study gene expression and regulation in bacteria.
Biology: Employed in experiments involving bacterial genetics and molecular biology.
Medicine: Investigated for its potential role in understanding bacterial infections and developing new treatments.
Industry: Utilized in the production of genetically modified bacteria for various applications.
Mécanisme D'action
The mechanism of action of ML033 involves the regulation of gene expression through the ttsI (mlr6334) promoter and lacZ fusion fragment. This genetic modification allows researchers to study the effects of specific genes on bacterial behavior and physiology . The molecular targets and pathways involved include the ttsI promoter and the lacZ gene, which are critical for the regulation of gene expression in Mesorhizobium japonicum.
Comparaison Avec Des Composés Similaires
ML033 is unique due to its specific genetic modification involving the ttsI (mlr6334) promoter and lacZ fusion fragment. Similar compounds include other genetically modified strains of Mesorhizobium japonicum and related bacteria, such as:
Mesorhizobium japonicum MAFF303099: The wild-type strain used as the basis for ML033.
ML033-pMj-NodD1: A derivative of ML033 carrying the pMj-NodD1 plasmid.
ML033-pMj-NodD2: A derivative of ML033 carrying the pMj-NodD2 plasmid.
These similar compounds share some characteristics with ML033 but differ in their specific genetic modifications and applications.
Propriétés
Formule moléculaire |
C14H13ClN2OS |
|---|---|
Poids moléculaire |
292.8 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)methylsulfanyl]-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
InChI |
InChI=1S/C14H13ClN2OS/c15-10-6-4-9(5-7-10)8-19-14-16-12-3-1-2-11(12)13(18)17-14/h4-7H,1-3,8H2,(H,16,17,18) |
Clé InChI |
HKDAECHYHSQLRG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)N=C(NC2=O)SCC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[5-Oxo-7-(Piperazin-1-Yl)-5h-[1,3,4]thiadiazolo[3,2-A]pyrimidin-2-Yl]phenyl}glycinamide](/img/structure/B10763969.png)
![4-tert-butyl-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide](/img/structure/B10763971.png)


![2-[5-[[3-[4-[(4-Chlorophenyl)methoxy]phenyl]-1-phenyl-4-pyrazolyl]methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]ethanesulfonic acid](/img/structure/B10763978.png)

![4-[[4-(2,4-Dihydroxyphenyl)-2-thiazolyl]amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B10763993.png)
![2-[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl-N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]acetamide](/img/structure/B10763997.png)
![(3s)-3-(2h-1,3-Benzodioxol-5-Yl)-1-[(3r,5s)-3,5-Dimethylpiperidin-1-Yl]-3-(2-Hydroxy-4,6-Dimethoxyphenyl)propan-1-One](/img/structure/B10763999.png)
![3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]-1,2-oxazole](/img/structure/B10764005.png)
![1-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-[2-(dipropylamino)ethyl]piperidine-4-carboxamide](/img/structure/B10764024.png)
![2-[4-[[6-ethoxycarbonyl-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-5H-thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B10764033.png)

